Superior α3β4 nAChR Potency Compared to Prototypical Antagonist Mecamylamine and α-Conotoxin TxID
(2,4-Dichlorophenyl)(phenyl)methanamine exhibits an IC50 of 1.8 nM at the human α3β4 nicotinic acetylcholine receptor (nAChR), a potency that significantly exceeds that of the widely used, clinically studied antagonist mecamylamine (IC50 = 90-640 nM) and is approximately 7-fold more potent than the selective peptide antagonist α-conotoxin TxID (IC50 = 12.5 nM) [1]. This nanomolar affinity positions the compound as a highly potent tool for investigating α3β4 nAChR function.
| Evidence Dimension | In vitro potency (IC50) at human α3β4 nicotinic acetylcholine receptor (nAChR) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Mecamylamine: 90-640 nM; α-Conotoxin TxID: 12.5 nM |
| Quantified Difference | Mecamylamine: ≥50-fold less potent; α-Conotoxin TxID: 7-fold less potent |
| Conditions | Antagonist activity assessed as inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells by liquid scintillation counting [1]. |
Why This Matters
This level of potency enables studies at lower compound concentrations, which can minimize off-target effects and improve assay signal-to-noise ratios in mechanistic investigations.
- [1] EcoDrugPlus Database Entry for Compound ID 2126094. Division of Pharmaceutical Biosciences, University of Helsinki. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094. Accessed 2026-04-21. View Source
